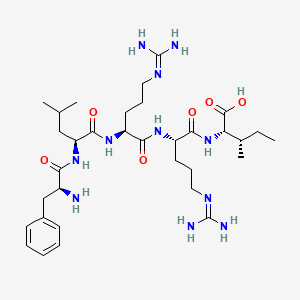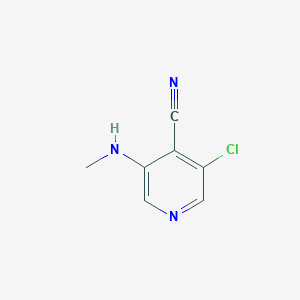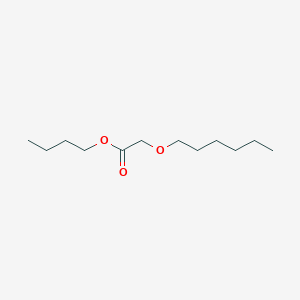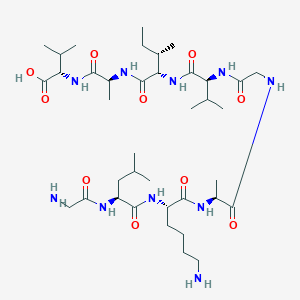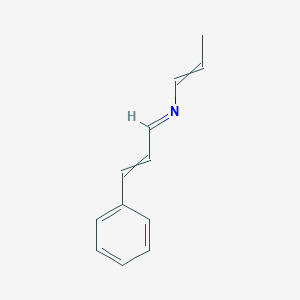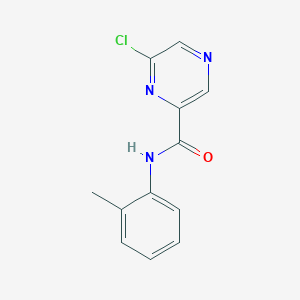
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of pyrazinecarboxamide, characterized by the presence of a chlorine atom at the 6th position and a 2-methylphenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- typically involves the reaction of 2-methylbenzylamine with 2-chloro-6-pyrazinecarboxylic acid methyl ester. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinecarboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides.
科学的研究の応用
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: A closely related compound with similar structural features.
2-Pyrazinecarboxamide, 6-chloro-N-[(2-methylphenyl)methyl]-: Another derivative with a different substitution pattern.
Uniqueness
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
362622-82-0 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC名 |
6-chloro-N-(2-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-2-3-5-9(8)16-12(17)10-6-14-7-11(13)15-10/h2-7H,1H3,(H,16,17) |
InChIキー |
AXHHSRACODCVKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
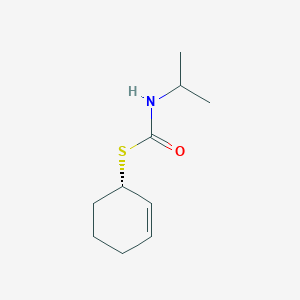
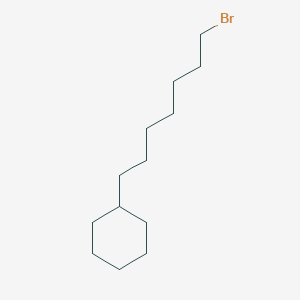
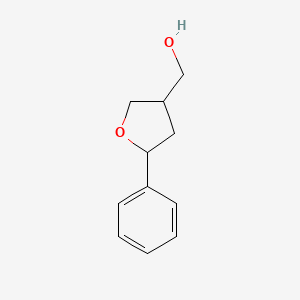
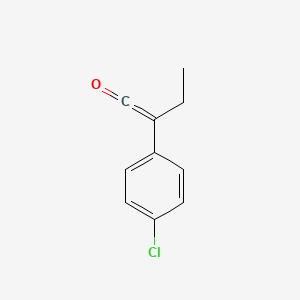
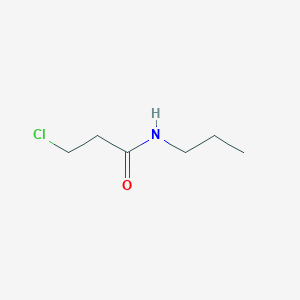
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
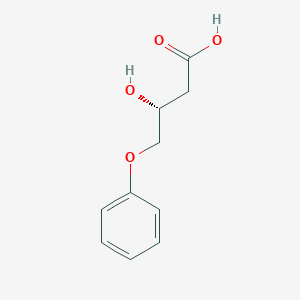
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
